molecular formula C6H15ClN2 B585899 (R)-2-ethylpiperazine dihydrochloride CAS No. 438050-07-8

(R)-2-ethylpiperazine dihydrochloride

Cat. No.: B585899
CAS No.: 438050-07-8
M. Wt: 150.65 g/mol
InChI Key: MZIHMYOOFAOMJA-FYZOBXCZSA-N
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Description

®-2-ethylpiperazine dihydrochloride is a chiral compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

®-2-ethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-ethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-alkylated piperazines, N-acylated piperazines, and piperazine N-oxides.

Mechanism of Action

The mechanism of action of ®-2-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog with a similar structure but lacking the ethyl group.

    N-methylpiperazine: Contains a methyl group instead of an ethyl group.

    1,4-diazepane: A seven-membered ring analog with similar nitrogen positioning.

Uniqueness

®-2-ethylpiperazine dihydrochloride is unique due to its chiral nature and the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for the development of enantioselective drugs and other specialized applications .

Properties

CAS No.

438050-07-8

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(2R)-2-ethylpiperazine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

MZIHMYOOFAOMJA-FYZOBXCZSA-N

Isomeric SMILES

CC[C@@H]1CNCCN1.Cl

SMILES

CCC1CNCCN1.Cl.Cl

Canonical SMILES

CCC1CNCCN1.Cl

Synonyms

(2R)-2-Ethylpiperazine dihydrochloride; 

Origin of Product

United States

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